1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(m-tolyl)urea
Description
This compound is a urea derivative featuring a 3,4-dimethylphenyl group, a substituted pyrrolidine ring, and an m-tolyl substituent. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antiviral properties.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-6-4-7-17(12-14)22-20(24)23(19-8-5-11-21-19)18-10-9-15(2)16(3)13-18/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNOKDOQENNIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(m-tolyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.48 g/mol. The structure features a urea linkage, two aromatic rings, and a pyrrole moiety, which contribute to its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(m-tolyl)urea exhibit antiviral properties. For instance, N-heterocycles have been synthesized and tested for their ability to inhibit viral enzymes such as reverse transcriptase (RT) in HIV. These compounds demonstrated significant activity with IC50 values in the low micromolar range, indicating potent antiviral effects against various strains of viruses including HIV and others .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has shown that similar derivatives can interact with tubulin and inhibit cell proliferation in cancer cell lines. The mechanism often involves disrupting microtubule dynamics, which is critical for cell division. Studies have reported IC50 values as low as 0.20 μM for related compounds in cancer cell assays .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The half-maximal cytotoxic concentration (CC50) is a crucial parameter in determining the therapeutic index. Compounds with lower CC50 values indicate higher toxicity; however, those exhibiting high selectivity towards cancer cells while sparing normal cells are of particular interest .
Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of various N-heterocycles, it was found that certain derivatives showed remarkable inhibition of HIV reverse transcriptase with an EC50 value of 3.98 μM. This suggests that modifications in the structure can enhance antiviral potency significantly .
Study 2: Anticancer Activity
A series of phenyl urea derivatives were synthesized and evaluated for their anticancer activity against various tumor cell lines. The most potent derivative exhibited an IC50 value of 0.15 μM against breast cancer cells, highlighting the potential of such compounds in cancer therapy .
Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Pyrazoline Derivatives ()
Three pyrazoline-based compounds synthesized in Molecules (2011) share the 3,4-dimethylphenyl group but differ in other substituents:
- 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline
- 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline
- 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline
Key Comparisons :
Insights :
- The pyrazoline derivatives exhibit moderate melting points (121–130°C) and high purity (Rf > 0.85), attributed to their rigid heterocyclic cores and alkyloxy substituents.
- The absence of urea functionality in these compounds limits direct bioactivity comparisons but highlights the role of substituent length (e.g., butyloxy vs. heptanoyloxy) in modulating physicochemical properties.
Sulfonamide and Pyrrolidine-Based Inhibitors ()
A sulfonamide-pyrrolidine compound (N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide) was evaluated for cytotoxicity and antiviral activity.
Key Comparisons :
Insights :
- The sulfonamide compound demonstrates moderate cytotoxicity, suggesting that substituents like sulfonyl groups may influence cellular toxicity.
Sulphobenzoate Derivatives ()
A patent compound ({1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate) features a sulphobenzoate ester and a pyrazolidinone ring.
Key Comparisons :
Insights :
- The sulphobenzoate derivative’s patent status implies industrial relevance, possibly for stability or solubility enhancements.
- The urea compound’s urea group may offer distinct hydrogen-bonding capabilities compared to sulphonate esters, influencing target binding.
Critical Analysis of Structural and Functional Differences
- Substituent Effects : Alkyloxy groups in pyrazoline derivatives improve lipophilicity (Rf > 0.85), while sulphonate/sulfonamide groups enhance solubility or bioactivity .
- Heterocyclic Cores: Pyrazoline and pyrazolidinone rings confer rigidity, whereas the urea-linked dihydro-pyrrol in the target compound may offer conformational flexibility.
- Data Gaps : Melting points, spectral data, and bioactivity for the urea compound are unavailable, limiting direct comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
